molecular formula C10H11N3O3 B2904232 3-Cyclopropyl-1-(4-nitrophenyl)urea CAS No. 64393-30-2

3-Cyclopropyl-1-(4-nitrophenyl)urea

Cat. No.: B2904232
CAS No.: 64393-30-2
M. Wt: 221.216
InChI Key: MQIMUJATHBQCBY-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-(4-nitrophenyl)urea is a urea derivative characterized by a cyclopropyl group attached to one nitrogen atom and a 4-nitrophenyl group to the other. Urea derivatives are widely studied due to their hydrogen-bonding capabilities, which enable interactions with anions and cations, making them valuable in supramolecular chemistry and sensor applications . The cyclopropyl substituent introduces steric and electronic effects distinct from other common urea derivatives, influencing solubility, stability, and interaction dynamics.

Properties

IUPAC Name

1-cyclopropyl-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-10(11-7-1-2-7)12-8-3-5-9(6-4-8)13(15)16/h3-7H,1-2H2,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIMUJATHBQCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-(4-nitrophenyl)urea typically involves the reaction of 4-nitrophenyl chloroformate with cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Reduction: 3-Cyclopropyl-1-(4-aminophenyl)urea.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropyl-1-(4-nitrophenyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-(4-nitrophenyl)urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and cyclopropyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea derivatives with a 4-nitrophenyl group are explored for diverse applications, ranging from anion sensing to pesticidal activity. Below is a detailed comparison of 3-Cyclopropyl-1-(4-nitrophenyl)urea with structurally related compounds:

Structural and Functional Comparisons

Compound Name Substituent (R-group) Key Applications Toxicity Anion Sensitivity Reference
This compound Cyclopropyl Hypothesized: Anion sensing, catalysis Not reported Predicted: Moderate (electron-neutral cyclopropyl may reduce NH acidity vs. aromatic groups) N/A
1-(3-Pyridylmethyl)-3-(4-nitrophenyl)urea (Pyriminil) 3-Pyridylmethyl Rodenticide Highly toxic Not studied
1-(4-Nitrophenyl)-3-(2-benzothiazolyl)urea Benzothiazole Fluoride, cyanide, acetate sensing Not reported High sensitivity (detected via UV-vis spectrophotometry)

Key Observations:

Substituent Impact on Toxicity : Pyriminil’s pyridylmethyl group correlates with high toxicity, likely due to bioactivation or interference with metabolic pathways . The cyclopropyl group in the target compound is less likely to exhibit such toxicity, though empirical data is lacking.

Anion-Sensing Efficiency: Benzothiazole-containing urea derivatives (e.g., from ) demonstrate strong interactions with anions (F⁻, CN⁻, acetate) via NH proton acidity enhanced by the electron-withdrawing 4-nitrophenyl group .

Steric Effects: The cyclopropyl group’s rigid, non-planar structure introduces steric hindrance, which could limit binding to bulkier anions but improve selectivity for smaller ions.

Electronic and Steric Properties

  • 4-Nitrophenyl Group : Common across all compounds, this group stabilizes negative charge via resonance, enhancing NH proton acidity for anion binding.
  • Cyclopropyl vs. Benzothiazole/Pyridylmethyl: Aromatic systems (e.g., benzothiazole) increase electron withdrawal via resonance, amplifying NH acidity and anion-binding strength .

Research Findings from Analogous Studies

  • Sensor Performance: Urea derivatives with benzothiazole substituents exhibit visible colorimetric changes (e.g., yellow to purple) upon anion binding, detectable at nanomolar concentrations using UV-vis spectroscopy .
  • Toxicity Trends : Pyriminil’s high toxicity underscores the role of substituents in biological activity. Replacement of pyridylmethyl with cyclopropyl may mitigate toxicity, though this requires validation .

Biological Activity

3-Cyclopropyl-1-(4-nitrophenyl)urea is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group and a para-nitrophenyl moiety, which may influence its biological interactions. The presence of the nitro group is significant as it can undergo reduction to form an amino derivative, potentially interacting with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
  • Anticancer Properties : Compounds with similar structures have shown promising anticancer activities. For instance, derivatives of urea have been reported to inhibit cancer cell proliferation in several studies .

The mechanism of action for this compound is not fully elucidated but may involve:

  • Enzyme Interaction : The nitrophenyl group can potentially interact with enzymes or receptors, influencing metabolic pathways.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cell lines, suggesting a possible pathway for this compound as well .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialLimited data; potential against specific pathogens
AnticancerInhibits cell proliferation in various cancer lines
Enzyme InhibitionPotential interaction with key metabolic enzymes

Case Study: Anticancer Activity

In a study evaluating urea derivatives, compounds similar to this compound demonstrated significant cytotoxic effects against multiple cancer cell lines. For example, a related compound showed an IC50 value indicating effective inhibition at low concentrations .

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